![molecular formula C10H9F2NO3 B2917944 Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate CAS No. 479690-12-5](/img/structure/B2917944.png)
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate
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Description
“Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate” is a chemical compound with the CAS Number: 479690-12-5 . It has a molecular weight of 229.18 . The IUPAC name for this compound is methyl 3-(2,4-difluoroanilino)-3-oxopropanoate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate” is 1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate” is a powder that is stored at room temperature . It has a molecular weight of 229.18 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.Scientific Research Applications
Comprehensive Analysis of “Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate”
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate: is a specialized chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across different domains:
Pharmaceutical Development
This compound is utilized in the synthesis of novel pharmaceutical agents. Its structure is conducive to forming crystalline polymorphs, which are essential in developing stable and effective drug formulations .
Organic Synthesis
As a building block in organic chemistry, it contributes to the synthesis of complex molecules. Its carbamoyl and ester groups are reactive sites that can be modified to create diverse organic compounds.
Material Science
In material science, this compound can be used to develop new materials with specific properties, such as enhanced durability or controlled degradation rates.
Analytical Chemistry
It serves as a reference compound in analytical methods like HPLC and NMR, aiding in the identification and quantification of substances within a mixture .
properties
IUPAC Name |
methyl 3-(2,4-difluoroanilino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYRYPMGEJJAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate |
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